2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole is an organic compound characterized by its unique oxadiazole ring structure. This compound belongs to a class of heterocyclic compounds that contain nitrogen and oxygen atoms in the ring. The presence of the fluorophenyl group contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving starting materials such as hydrazine derivatives and substituted carbonyl compounds. Its synthesis is documented in several chemical literature sources, highlighting its relevance in research.
2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole is classified as a heterocyclic aromatic compound due to the inclusion of nitrogen in its cyclic structure. It is also categorized under oxadiazoles, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole can be achieved through several methods:
The molecular structure of 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole features:
2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole can participate in various chemical reactions:
The mechanism of action for 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole primarily involves its interaction with biological targets:
2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole has several scientific applications:
The 1,3,4-oxadiazole heterocycle emerged as a biologically active scaffold in the mid-20th century, with systematic exploration beginning in the 1960s. Ainsworth’s pioneering 1965 synthesis of unsubstituted 1,3,4-oxadiazole via thermolysis of formylhydrazone ethylformate established foundational synthetic access [10]. By the 1980s, derivatives like the antibacterial Furamizole and antihypertensive Tiodazosin demonstrated clinical viability. The scaffold gained prominence with the 2010 FDA approval of Zibotentan, a 2,5-disubstituted 1,3,4-oxadiazole anticancer agent targeting endothelin receptors [1] [6]. Computational analyses reveal that >85% of patented 1,3,4-oxadiazoles after 2000 feature 2,5-disubstitution, reflecting targeted optimization efforts [3].
Table 1: Historical Milestones of 1,3,4-Oxadiazoles in Drug Development
| Year | Development | Significance |
|---|---|---|
| 1965 | Ainsworth synthesis | First reliable route to unsubstituted 1,3,4-oxadiazole |
| 1980s | Furamizole commercialization | Validated antibacterial applications |
| 2010 | Zibotentan FDA approval | Anticancer drug targeting solid tumors |
| 2012-2022 | 1,200+ PubMed entries | Explosion in mechanistic and synthetic studies |
Five-membered heterocycles like 1,3,4-oxadiazoles provide optimal geometry for target engagement due to their planar rigidity, metabolic stability, and balanced hydrophobicity. The 1,3,4-oxadiazole ring exhibits a dipole moment of ~2.5 D, facilitating dipole-dipole interactions with biological targets [5]. Its bioisosteric equivalence to ester and amide groups enables hydrolytic stability while maintaining hydrogen-bonding capacity (–N= acceptors, C–H donors) [6] [7]. This allows mimicry of peptide bonds without susceptibility to esterases, as evidenced by protease-resistant antiviral oxadiazoles [10]. Additionally, the ring’s moderate π-deficient character (Hammett constant σₘ = 0.73) fine-tunes electron flow in conjugated drug candidates [5].
Among oxadiazole isomers, the 1,3,4-configuration offers superior thermal stability (resonance energy: 167.4 kJ/mol) and synthetic versatility. Unlike 1,2,3-oxadiazoles prone to ring opening, 1,3,4-oxadiazoles maintain aromaticity via 6π-electron delocalization [1] [5]. The nitrogen atoms at positions 3 and 4 act as hydrogen-bond acceptors, while C5 substituents undergo nucleophilic substitution. This isomer demonstrates exceptional thermal resilience (>300°C decomposition) compared to 1,2,4-oxadiazoles, which rearrange above 150°C [5] [10]. Electrophilic attacks occur preferentially at nitrogen, forming stable salts for salt formation, whereas nucleophilic substitutions favor C5-halogenated derivatives – a key handle for derivatization [1] [10].
Strategic 2,5-disubstitution maximizes target affinity and pharmacokinetics. Substituents at C2 and C5 extend conjugation, enhancing π-π stacking with biological macromolecules. In cancer therapeutics, 2-aryl groups engage hydrophobic enzyme pockets, while C5 alkyl/aryl modulates electron density to fine-tune cellular permeability [3] [6]. The fluorophenyl moiety specifically enhances blood-brain barrier penetration in neuroactive agents, with para-fluorination providing optimal metabolic stability [8] [10]. Molecular docking confirms that 2-(4-fluorophenyl)-5-methyl-1,3,4-oxadiazole adopts coplanar geometry, enabling simultaneous Van der Waals contacts with thymidylate synthase (anticancer target) and HDAC enzymes [3].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2